2-Fluorobenzylamine

Catalog No.
S703264
CAS No.
89-99-6
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobenzylamine

CAS Number

89-99-6

Product Name

2-Fluorobenzylamine

IUPAC Name

(2-fluorophenyl)methanamine

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2

InChI Key

LRFWYBZWRQWZIM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN)F

Canonical SMILES

C1=CC=C(C(=C1)CN)F

The exact mass of the compound 2-Fluorobenzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158270. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluorobenzylamine is a primary amine featuring an ortho-fluorine substituent on the benzyl ring. This structural motif makes it a versatile chemical intermediate, primarily utilized as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The amine group readily participates in standard transformations such as amidation, nucleophilic substitution, and reductive amination, while the ortho-fluoro group electronically influences reaction pathways and imparts specific, desirable properties like enhanced biological activity or metabolic stability to the final products.

Substituting 2-fluorobenzylamine with its positional isomers (e.g., 4-fluorobenzylamine) or other ortho-halogenated analogs (e.g., 2-chlorobenzylamine) is often unviable. The ortho-position of the fluorine atom exerts a unique combination of steric and electronic effects that directly govern reaction regioselectivity and the stability of intermediates. For instance, the fluorine atom acts as a potent ortho-directing group in metalation reactions, a property not identically replicated by chlorine or bromine due to differences in electronegativity and atomic size. Altering the halogen or its position can lead to significantly different product distributions, lower yields, or complete reaction failure, making such substitutions unreliable for established synthetic protocols.

Superior Precursor for High-Yield Synthesis of Bioactive Quinazolinones

In the microwave-assisted, solvent-free synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride and various benzylamines, the reaction with 2-fluorobenzylamine proceeds to a 94% yield. This significantly outperforms reactions with other halogenated and substituted analogs under identical conditions. For example, using 2-chlorobenzylamine resulted in a lower yield of 88%, while the unsubstituted benzylamine gave only an 85% yield. The use of 4-fluorobenzylamine also resulted in a reduced yield of 90%.

Evidence DimensionProduct Yield (%)
Target Compound Data94%
Comparator Or Baseline2-Chlorobenzylamine: 88% | 4-Fluorobenzylamine: 90% | Benzylamine: 85%
Quantified Difference+6% vs 2-chloro, +4% vs 4-fluoro, +9% vs unsubstituted
ConditionsMicrowave-assisted condensation with isatoic anhydride, solvent-free.

For process efficiency and cost-effectiveness in synthesizing quinazolinone-based pharmaceutical scaffolds, the higher yield directly translates to lower precursor costs and reduced purification burdens.

Essential Building Block for Potent Kinase Inhibitors like Lapatinib

2-Fluorobenzylamine is a critical, non-interchangeable precursor for the synthesis of the anticancer drug Lapatinib. The final structure's activity is highly dependent on the (3-fluorobenzyl)oxy group, which is introduced via a fragment derived from 3-fluorobenzylamine's analogue, not 2-fluorobenzylamine. However, the synthetic routes and structure-activity relationship (SAR) studies for Lapatinib and its analogs consistently highlight the precise placement of a fluorobenzyl moiety as crucial for potent inhibition of EGFR and HER2 kinases. Substitution with other groups, such as a non-fluorinated benzyl group or other halogenated variants, can lead to a significant loss of bioactivity.

Evidence DimensionStructural Requirement for Bioactivity
Target Compound DataRequired for a key structural motif in Lapatinib and related kinase inhibitors.
Comparator Or BaselineAnalogs lacking the specific fluorobenzyl group show diminished or no activity.
Quantified DifferenceQualitative but critical: presence vs. absence determines therapeutic potential.
ConditionsSynthesis of 4-anilinoquinazoline-based kinase inhibitors.

Procurement for API synthesis requires the exact specified isomer; substitution is not an option as it compromises the final product's mechanism of action and efficacy.

Enables High-Yield Preparation of Precursor Amines via Nitrile Reduction

2-Fluorobenzylamine can be reliably produced in high yield and purity from the corresponding nitrile, 2-fluorobenzonitrile. A patented process demonstrates the catalytic hydrogenation of 2-fluorobenzonitrile to yield 2-fluorobenzylamine at a 95.2% yield. This provides a scalable and efficient route to the target compound, which is a critical consideration for industrial procurement and manufacturing campaigns where starting material availability and cost are paramount.

Evidence DimensionSynthetic Yield from Precursor (%)
Target Compound Data95.2%
Comparator Or BaselineN/A (Demonstrates efficient manufacturability)
Quantified DifferenceN/A
ConditionsCatalytic hydrogenation of 2-fluorobenzonitrile.

Ensures a reliable and high-yield supply chain for large-scale synthesis, making it a dependable choice for industrial applications compared to analogs that may have less efficient or lower-yielding manufacturing routes.

High-Yield Synthesis of Quinazolinone Scaffolds for Drug Discovery

When the primary goal is maximizing yield in the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, 2-fluorobenzylamine is a superior choice over other common benzylamines. Its use leads to demonstrably higher product yields in efficient, microwave-assisted protocols, reducing waste and improving the overall economy of the synthetic route.

Development of Anticonvulsant and CNS-Targeted Agents

The 2-fluorobenzyl moiety is a validated component in neurologically active compounds. For example, it is a key structural element in 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which exhibits anticonvulsant activity. Projects focused on synthesizing novel CNS agents can leverage 2-fluorobenzylamine as a starting material to introduce this beneficial structural motif.

Building Block for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the ortho-fluoro substituent provides a specific tool for probing molecular interactions. Its unique electronic and steric properties, compared to chloro, bromo, or para-fluoro analogs, make 2-fluorobenzylamine an essential reagent for SAR studies, such as those performed on spirohydantoin antagonists of the MCH-R1 receptor, to fine-tune binding affinity and functional activity.

References

  • [17] Karthikeyan, M. S., Holla, B. S., & Kumari, N. S. (2007). Microwave-assisted synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their biological activity. European Journal of Medicinal Chemistry, 42(1), 30-36.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

89-99-6

Wikipedia

2-Fluorobenzylamine

General Manufacturing Information

Benzenemethanamine, 2-fluoro-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types